1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a dichlorobenzyl group attached to a pyrrole ring, which is further functionalized with an aldehyde group
Preparation Methods
The synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and pyrrole-2-carbaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4-dichlorobenzyl chloride is reacted with pyrrole-2-carbaldehyde under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infections.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity towards its targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
1-(3,4-Dichloro-benzyl)-1H-[1,2,4]triazol-3-ylamine: This compound also contains a dichlorobenzyl group but is attached to a triazole ring instead of a pyrrole ring.
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carboxylic acid: Similar to the target compound but with a carboxylic acid group instead of an aldehyde group.
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-methanol: This compound has a primary alcohol group in place of the aldehyde group.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQSORICMVTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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